Ethyl 6,7-dimethoxy-1-phenylisoquinoline-3-carboxylate

Description

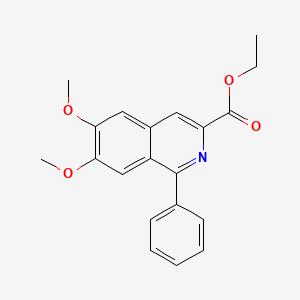

Ethyl 6,7-dimethoxy-1-phenylisoquinoline-3-carboxylate (CAS: 89242-43-3) is an isoquinoline derivative with a molecular formula of C₂₀H₁₉NO₄ and a molecular weight of 337.37 g/mol. The compound features a 1-phenyl substituent at position 1, methoxy groups at positions 6 and 7, and an ethyl ester at position 3 of the isoquinoline core (Fig. 1). Its structure has been synthesized and documented in early literature, including Kametani’s work in 1951 .

Properties

CAS No. |

89242-43-3 |

|---|---|

Molecular Formula |

C20H19NO4 |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

ethyl 6,7-dimethoxy-1-phenylisoquinoline-3-carboxylate |

InChI |

InChI=1S/C20H19NO4/c1-4-25-20(22)16-10-14-11-17(23-2)18(24-3)12-15(14)19(21-16)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3 |

InChI Key |

HJIBOPNZOFCIEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=C(C=C2C(=N1)C3=CC=CC=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Classical Synthetic Approaches

Hosono’s Early Cyclization Method

The earliest documented synthesis of ethyl 6,7-dimethoxy-1-phenylisoquinoline-3-carboxylate traces back to T. Hosono’s 1945 work, which employed a Bischler-Napieralski cyclization strategy. This method involves:

- Reagents : 2-aryl ethanamine derivatives, acyl chlorides, and POCl₃ as a cyclodehydrating agent.

- Procedure :

- Acylation: 2-Aryl ethanamine (5.0 mmol) reacts with benzoyl chloride in dichloromethane (DCM) with triethylamine as a base to form N-acyl intermediates.

- Cyclization: The N-acyl derivative undergoes POCl₃-mediated cyclization in toluene under reflux (5–12 h), forming the dihydroisoquinoline core.

- Oxidation and Esterification: Subsequent oxidation with CuBr₂ in DMSO and esterification with ethyl chloroacetate yield the target compound.

Optimization Challenges :

- Low regioselectivity due to competing pathways.

- Requires harsh conditions (e.g., POCl₃, high temperatures), limiting functional group tolerance.

Yield : Early reports indicate ~40–50% overall yield after purification.

Copper-Catalyzed Oxidative Methods

DBU/CuBr₂-Mediated Oxidation

A modern advancement involves copper-catalyzed oxidation of tetrahydroisoquinolines (THIQs) to access the aromatic isoquinoline scaffold.

General Procedure:

- Substrate Preparation :

- Oxidation :

- Workup :

- Quenching with EtOAc/aqueous NH₃, extraction, and chromatography.

Key Advantages :

- Ambient temperature and aerobic conditions enhance safety.

- Shorter reaction times (≤5 h total) compared to classical methods.

Yield : 74–82% for methyl analogs (e.g., mthis compound).

Substrate Scope and Limitations

Alternative Catalytic Systems

tBuOK/DMSO/O₂-Mediated Alkylation

A base-promoted protocol using tBuOK in DMSO under oxygen atmosphere enables α-C(sp³)–H functionalization:

- Conditions : 1-Phenyltetrahydroisoquinoline (0.25 mmol), styrene (1.5 equiv.), tBuOK (2.0 equiv.), DMSO (2 mL), 30°C, 1 h.

- Mechanism : Single-electron transfer (SET) generates radical intermediates, which trap styrenes to form C–C bonds.

Applicability :

Comparative Analysis of Methodologies

Mechanistic Insights and Stereochemical Considerations

Copper-Mediated Pathways

The CuBr₂/DBU system operates via a two-step oxidation:

- Single-Electron Oxidation : Cu(II) abstracts a hydrogen atom from THIQ, generating a nitrogen-centered radical.

- Aromatization : DBU facilitates deprotonation, forming the aromatic isoquinoline, while Cu(I) is reoxidized by O₂.

Stereochemical Outcomes :

- Retains configuration at C1 due to planar transition states during oxidation.

Chemical Reactions Analysis

Ethyl 6,7-dimethoxy-1-phenylisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Substitution: The methoxy groups and phenyl ring can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6,7-dimethoxy-1-phenylisoquinoline-3-carboxylate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: This compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes

Mechanism of Action

The mechanism of action of Ethyl 6,7-dimethoxy-1-phenylisoquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .

Comparison with Similar Compounds

Key Observations :

- Functional Groups : Replacing the ethyl ester (COOEt) with a carboxamide (CONHPh, as in 6f) increases polarity, which may improve solubility but reduce membrane permeability .

- Core Variations: Quinoline analogs (e.g., brominated derivatives in ) exhibit distinct electronic profiles due to nitrogen position shifts, altering reactivity and biological target interactions.

Reactivity Insights :

- The ethyl ester at position 3 in the target compound is susceptible to hydrolysis, offering a pathway for prodrug design.

- Brominated analogs (e.g., ) exhibit higher electrophilicity, favoring nucleophilic substitution reactions.

Biological Activity

Ethyl 6,7-dimethoxy-1-phenylisoquinoline-3-carboxylate (often referred to as EDI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of EDI typically involves multi-step organic reactions that yield high purity and yield. A common synthetic route includes the use of starting materials like 6,7-dimethoxyisoquinoline and various carboxylic acid derivatives. The process often employs techniques such as refluxing in organic solvents and purification through column chromatography.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of EDI. It has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics. For example, one study reported that EDI exhibited significant inhibitory effects on New Delhi metallo-β-lactamase (NDM-1), an enzyme associated with antibiotic resistance. The compound was able to inhibit this enzyme in vitro, showcasing its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of EDI have also been explored extensively. In vitro studies demonstrated that EDI effectively inhibited the proliferation of several cancer cell lines. Notably, it exhibited an IC50 value of 5.1 μM against MGC-803 gastric cancer cells and 7.6 μM against HGC-27 cells. Mechanistic studies indicated that EDI induces G2/M phase arrest in the cell cycle, promotes apoptosis by increasing the Bax/Bcl-2 ratio, and inhibits cell migration and invasion .

Neuroprotective Effects

In addition to its antimicrobial and anticancer activities, EDI has shown neuroprotective effects in preclinical models. Research indicates that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several case studies have been conducted to further elucidate the biological activity of EDI:

- Antimicrobial Study : A study conducted by researchers at a leading pharmaceutical institution tested EDI against a panel of antibiotic-resistant bacteria. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .

- Anticancer Study : In a controlled laboratory setting, EDI was administered to MGC-803 cells. The study measured cell viability through MTT assays and confirmed that EDI significantly reduced cell proliferation over 48 hours .

- Neuroprotection Study : A recent investigation assessed the neuroprotective effects of EDI on SH-SY5Y neuroblastoma cells exposed to oxidative stress. Results indicated that EDI treatment led to a marked decrease in reactive oxygen species (ROS) levels compared to untreated controls .

Table 1: Biological Activity of this compound

| Activity Type | Cell Line/Organism | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | NDM-1 producing bacteria | Not specified | Enzyme inhibition |

| Anticancer | MGC-803 (gastric cancer) | 5.1 | Cell cycle arrest, apoptosis induction |

| Anticancer | HGC-27 (gastric cancer) | 7.6 | Cell cycle arrest, apoptosis induction |

| Neuroprotection | SH-SY5Y (neuronal cells) | Not specified | Reduction of oxidative stress |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl 6,7-dimethoxy-1-phenylisoquinoline-3-carboxylate, and what experimental conditions are critical for yield optimization?

- Methodology : The compound is synthesized via multi-step reactions, including Suzuki coupling, phosphorylation, and hydrogenation. For example, Scheme 1 in outlines:

- Step 1: Suzuki coupling of 6,7-dimethoxy-3-bromoquinolin-1-one with phenylboronic acid using Pd(OAc)₂/XPhos catalyst in acetonitrile/water (100°C).

- Step 2: Phosphorylation with POCl₃ (110°C) followed by hydrogenation (H₂, Pd/C, ethanol).

- Critical Parameters : Catalyst choice (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)), solvent polarity, and temperature control during phosphorylation (POCl₃ requires anhydrous conditions). Yield optimization relies on stoichiometric ratios and inert atmosphere maintenance .

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?

- Methodology : Use SHELX (e.g., SHELXL for refinement) or OLEX2 for structure solution and refinement. Key steps include:

- Data collection: Monochromatic X-rays (e.g., Cu-Kα) with a CCD detector.

- Structure solution: Direct methods (SHELXS) or dual-space algorithms (SHELXD).

- Refinement: Full-matrix least-squares on F² (SHELXL) with anisotropic displacement parameters.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE Requirements : Nitrile gloves, lab coats, and safety goggles ( : H315, H319 hazards).

- Fire Safety : Use dry chemical or alcohol-resistant foam (: releases HF and CO upon combustion).

- Spill Management : Avoid water; use inert absorbents and ensure ventilation ( ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereochemical control during synthesis?

- Approach :

- Catalyst Screening : Test chiral ligands (e.g., t-BuXPhos) for asymmetric hydrogenation (, Step 3).

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance stereoselectivity in cyclization steps.

- Temperature Gradients : Lower temps (−78°C) minimize side reactions during triflation (Tf₂O, DCM) .

Q. How do researchers resolve contradictions in crystallographic data, such as disordered moieties or twinning?

- Strategies :

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands for twinned datasets (common in orthorhombic systems).

- Disorder Modeling : Split atoms into partial occupancy sites (e.g., rotating methoxy groups in ).

- Validation Tools : Check PLATON’s ADDSYM for missed symmetry and CCDC’s Mercury for hydrogen bonding patterns .

Q. What in vitro assays evaluate the compound’s potential as an FtsZ-targeting antibacterial agent?

- Methods :

- FtsZ Polymerization Assay : Monitor GTP-dependent polymerization via light scattering ( notes structural analogs inhibit bacterial cell division).

- MIC Testing : Determine minimum inhibitory concentrations against Gram-positive strains (e.g., S. aureus).

- Metabolite Profiling : LC-MS identifies active metabolites (e.g., 4-hydroxy derivatives in with reduced potency) .

Q. How is computational modeling used to predict metabolic stability and CYP450 interactions?

- Workflow :

- Docking Studies : Use AutoDock Vina to map interactions with CYP3A4’s active site.

- ADMET Prediction : SwissADME calculates logP (lipophilicity) and topological polar surface area (TPSA) for bioavailability.

- Metabolic Sites : Identify labile esters (e.g., ethyl carboxylate) prone to hydrolysis via esterases ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.